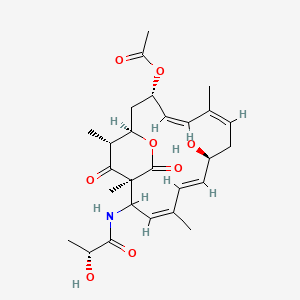
Lankacidinol A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lankacidinol A is a member of the lankacidin family, a class of polyketide natural products isolated from the bacterium Streptomyces spp. These compounds exhibit promising antimicrobial activity, making them of significant interest in the field of antibiotic research . This compound, in particular, has a unique 17-membered macrocyclic structure, which differentiates it from other macrolides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lankacidinol A involves modular-iterative mixed biosynthesis. The gene cluster responsible for its biosynthesis includes lkcA-lkcO, which, when expressed in Streptomyces lividans, results in the production of this compound . The synthetic approach involves multiple condensation reactions facilitated by ketosynthase, acyltransferase, and acyl carrier protein domains .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically modified strains of Streptomyces spp. These strains are optimized to enhance the yield and stability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Lankacidinol A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its stability and antimicrobial activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various stereochemical derivatives of this compound, such as 2,18-seco-lankacidinol B and iso-lankacidinol .
Applications De Recherche Scientifique
Lankacidinol A has a wide range of scientific research applications:
Mécanisme D'action
Lankacidinol A exerts its effects by inhibiting bacterial protein synthesis. It targets the bacterial ribosome, interfering with the translation process and thereby inhibiting bacterial growth . The compound’s unique macrocyclic structure allows it to bind effectively to the ribosomal subunits, disrupting their function .
Comparaison Avec Des Composés Similaires
- Lankacidinol B
- Iso-lankacidinol
- 2,18-seco-lankacidinol A
- 2,18-seco-lankacidinol B
Comparison: Lankacidinol A is unique due to its specific macrocyclic structure and its potent antimicrobial activity. While similar compounds like Lankacidinol B and Iso-lankacidinol share structural similarities, they differ in their stereochemistry and bioactivity . This compound’s ability to inhibit bacterial translation more effectively sets it apart from its analogs .
Propriétés
Numéro CAS |
23498-36-4 |
|---|---|
Formule moléculaire |
C27H37NO8 |
Poids moléculaire |
503.6 g/mol |
Nom IUPAC |
[(3Z,5Z,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate |
InChI |
InChI=1S/C27H37NO8/c1-15-7-10-20(31)11-8-16(2)13-23(28-25(33)18(4)29)27(6)24(32)17(3)22(36-26(27)34)14-21(12-9-15)35-19(5)30/h7-9,11-13,17-18,20-23,29,31H,10,14H2,1-6H3,(H,28,33)/b11-8-,12-9-,15-7-,16-13- |
Clé InChI |
WDAIURVMANXCNS-SZIOJBFTSA-N |
SMILES |
CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(C)O)C)O)C)OC(=O)C |
SMILES isomérique |
CC1C2CC(/C=C\C(=C/CC(/C=C\C(=C/C(C(C1=O)(C(=O)O2)C)NC(=O)C(C)O)\C)O)\C)OC(=O)C |
SMILES canonique |
CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(C)O)C)O)C)OC(=O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lankacidinol A; Lankacidinol 14-acetate; Antibiotic T-2636D; P-2636 D; P 2636 D; P2636 D; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















